1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
The compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
Amines can be synthesized using several methods. One common method involves the use of Grignard reagents . Another method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl or aryl groups . The exact structure of “1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine” could not be found in the search results.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .Physical and Chemical Properties Analysis
Amines generally have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding, which can affect their physical properties such as boiling point .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methylphenyl)-5-propan-2-ylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-11(14)8-15-16(13)12-7-5-4-6-10(12)3/h4-9H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUIZZLAEMJZGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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